Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)- Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-
Brand Name: Vulcanchem
CAS No.: 825630-37-3
VCID: VC17314095
InChI: InChI=1S/C12H12N4S/c1-2-13-11-12-15-7-10(9-3-6-17-8-9)16(12)5-4-14-11/h3-8H,2H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C12H12N4S
Molecular Weight: 244.32 g/mol

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-

CAS No.: 825630-37-3

Cat. No.: VC17314095

Molecular Formula: C12H12N4S

Molecular Weight: 244.32 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)- - 825630-37-3

Specification

CAS No. 825630-37-3
Molecular Formula C12H12N4S
Molecular Weight 244.32 g/mol
IUPAC Name N-ethyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine
Standard InChI InChI=1S/C12H12N4S/c1-2-13-11-12-15-7-10(9-3-6-17-8-9)16(12)5-4-14-11/h3-8H,2H2,1H3,(H,13,14)
Standard InChI Key OLFRPUZSIJVPDN-UHFFFAOYSA-N
Canonical SMILES CCNC1=NC=CN2C1=NC=C2C3=CSC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)- possesses the molecular formula C₁₂H₁₂N₄S and a molecular weight of 244.32 g/mol . Its IUPAC name, N-ethyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine, reflects the integration of a thiophene moiety into the imidazopyrazine scaffold. The compound’s canonical SMILES string, CCNC1=NC=CN2C1=NC=C2C3=CSC=C3, encodes its bicyclic structure and substituent positions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₄S
Molecular Weight244.32 g/mol
CAS Registry Number825630-37-3
XLogP3 (Partition Coefficient)2.5 (estimated)

The thiophene group enhances the compound’s aromaticity and electronic properties, which are critical for interactions with biological targets such as kinases .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)- typically involves multi-step reactions, including:

  • Core Formation: Condensation of 2-aminopyrazine with α-haloketones or aldehydes to construct the imidazo[1,2-a]pyrazine backbone.

  • Substituent Introduction:

    • N-Ethylation: Alkylation of the 8-amino group using ethylating agents like ethyl bromide.

    • Thienyl Attachment: Suzuki-Miyaura cross-coupling to introduce the 3-thienyl group at the 3-position .

Microwave-assisted synthesis and transition metal catalysis have been explored to improve reaction yields and reduce byproducts .

Structural Analogues

Modifications to the parent structure, such as replacing the thienyl group with indole or pyridine moieties, have been investigated to optimize pharmacokinetic properties. For example, 3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine (CAS: 825630-52-2) demonstrates enhanced solubility but reduced kinase selectivity compared to the thienyl variant.

Biological Activities and Mechanisms

Kinase Inhibition

Imidazo[1,2-a]pyrazin-8-amine derivatives exhibit potent inhibition of Brk/PTK6, a tyrosine kinase overexpressed in breast and prostate cancers. In vitro studies report IC₅₀ values in the low-nanomolar range (e.g., 3.2 nM for lead compounds) . The thienyl group’s sulfur atom forms a critical hydrogen bond with the kinase’s hinge region, while the ethylamine side chain enhances metabolic stability .

Table 2: Selectivity Profile Against Kinases

KinaseInhibition (%)Selectivity Fold (vs. Brk)Source
Brk/PTK6981
EGFR128.2
Src714.0

Pharmacological Applications

Oncology Therapeutics

The compound’s Brk/PTK6 inhibition profile positions it as a candidate for targeted cancer therapies. In xenograft models, analogues reduced tumor volume by 60–70% at 10 mg/kg doses without significant toxicity . Co-administration with standard chemotherapeutics (e.g., paclitaxel) synergistically enhanced efficacy .

Drug-Drug Interactions

Cytochrome P450 (CYP3A4) metabolism accounts for ~40% of the compound’s clearance, necessitating caution when combined with CYP inhibitors like ketoconazole . Plasma protein binding exceeds 90%, limiting free drug availability .

Comparative Analysis with Related Compounds

Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine

While imidazo[1,2-a]pyridine derivatives (e.g., from patent WO2011057145A2) exhibit broader antimicrobial activity, their kinase selectivity is inferior to imidazo[1,2-a]pyrazines . The pyrazine core’s nitrogen atoms enhance π-stacking interactions with kinase ATP-binding pockets .

Table 3: Structural and Functional Comparison

Compound ClassKinase IC₅₀ (nM)Antitubercular MIC (µg/mL)
Imidazo[1,2-a]pyrazine3.2N/A
Imidazo[1,2-a]pyridine4500.5–2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator